molecular formula C22H24N2O8 B1329689 Benzyloxycarbonylglutamyltyrosine CAS No. 988-75-0

Benzyloxycarbonylglutamyltyrosine

Cat. No. B1329689
CAS RN: 988-75-0
M. Wt: 444.4 g/mol
InChI Key: XLUMOZQZGPJGTL-ROUUACIJSA-N
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Description

Benzyloxycarbonylglutamyltyrosine, also known as Z-Glu-Tyr-OH, is a dipeptide that has been widely used in the field of biochemistry due to its unique properties. It has the molecular formula C22H24N2O8 and a molecular weight of 444.4 g/mol .


Molecular Structure Analysis

The molecular structure of Benzyloxycarbonylglutamyltyrosine can be represented by various descriptors. Its IUPAC name is (4S)-5-[[ (1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid . The InChI and SMILES notations provide a textual representation of the molecule’s structure .

Future Directions

While specific future directions for Benzyloxycarbonylglutamyltyrosine are not mentioned, the field of biochemistry continues to evolve with new therapeutic strategies being explored . These advancements could potentially influence the future applications of Benzyloxycarbonylglutamyltyrosine.

Mechanism of Action

Target of Action

Z-GLU-TYR-OH, also known as (4S)-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid or Benzyloxycarbonylglutamyltyrosine, is primarily targeted by the enzyme pepsin . Pepsin is a protease that breaks down proteins into smaller peptides in the stomach, playing a crucial role in the digestive process.

Mode of Action

Z-GLU-TYR-OH interacts with pepsin through its aromatic L-amino acid residues, forming a sensitive peptide bond . The interaction is influenced by the ionization of prototrophic groups in both the enzyme and the substrate . The compound’s mode of action is characterized by its specificity for hydrophobic L-amino acid residues .

Biochemical Pathways

The primary biochemical pathway affected by Z-GLU-TYR-OH involves the enzymatic breakdown of proteins by pepsin . The compound serves as a substrate for pepsin, contributing to the enzyme’s specificity and mechanism of action .

Pharmacokinetics

Its solubility in dmso is known to be 100 mg/ml , which may influence its bioavailability.

Result of Action

The interaction of Z-GLU-TYR-OH with pepsin results in the cleavage of the compound, contributing to the enzyme’s protein breakdown activity . This process is part of the broader digestive process, facilitating the breakdown of dietary proteins into smaller peptides that can be absorbed and utilized by the body .

Action Environment

The action of Z-GLU-TYR-OH is influenced by environmental factors such as pH and the presence of organic solvents . For instance, the pH dependence of the kinetic parameters is a function of the ionization of prototrophic groups in both the enzyme and the substrate . Additionally, organic solvents, even in relatively low concentration, can markedly inhibit pepsin action .

properties

IUPAC Name

(4S)-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8/c25-16-8-6-14(7-9-16)12-18(21(29)30)23-20(28)17(10-11-19(26)27)24-22(31)32-13-15-4-2-1-3-5-15/h1-9,17-18,25H,10-13H2,(H,23,28)(H,24,31)(H,26,27)(H,29,30)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUMOZQZGPJGTL-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyloxycarbonylglutamyltyrosine

CAS RN

988-75-0
Record name N-[(Phenylmethoxy)carbonyl]-L-α-glutamyl-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=988-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyloxycarbonylglutamyltyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000988750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[N-[(benzyloxy)carbonyl]-L-α-glutamyl]-L-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.348
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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